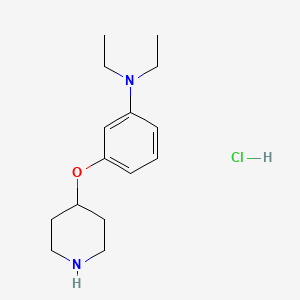

N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride

Descripción general

Descripción

N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride (DEPAH) is a synthetic compound that has been used in scientific research for many years. It is a derivative of piperidine, a cyclic amine found in plants and animals, and is used as an agonist of the muscarinic acetylcholine receptor (mAChR). DEPAH has been studied for its potential therapeutic applications, including the treatment of neurological diseases, gastrointestinal disorders, and pain.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The synthesis of polymers and cationomers with specific functional groups, such as anil groups, is a significant area of research. For instance, Buruianǎ et al. (2005) developed polyurethane cationomers using o-hydroxy Schiff bases, aiming to obtain polymeric films with fluorescent properties. These materials exhibit a unique photochromic mechanism facilitated by intramolecular proton transfer, demonstrating potential applications in advanced material science (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Another example is provided by Kiricojevic et al. (2002), who optimized the synthesis of a key pharmaceutical intermediate, highlighting the importance of efficient synthetic pathways in drug development and the production of narcotic analgesics (Kiricojevic, Ivanovic, Mićović, Djordjevic, Roglić, & Dosen-Micovic, 2002).

Material Science and Corrosion Inhibition

In material science, the development of new compounds for corrosion inhibition is a crucial area of research. Daoud et al. (2014) synthesized a Schiff base compound that demonstrated efficient corrosion inhibition on mild steel in acidic environments. This study shows the potential of novel synthetic compounds in protecting industrial materials (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Biomedical Research Applications

In the realm of biomedical research, the synthesis and characterization of new compounds for potential therapeutic applications are of paramount interest. Patel et al. (2004) synthesized novel N-substituted piperazine derivatives with antimicrobial activity, showcasing the importance of chemical synthesis in developing new drugs (Patel, Desai, & Mistry, 2004).

Moreover, Echevarria et al. (2004) explored the antileishmanial properties of pyrazolopyridine derivatives, contributing to the search for new treatments against neglected tropical diseases (Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).

Propiedades

IUPAC Name |

N,N-diethyl-3-piperidin-4-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-6-5-7-15(12-13)18-14-8-10-16-11-9-14;/h5-7,12,14,16H,3-4,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZSUAWGYTWPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

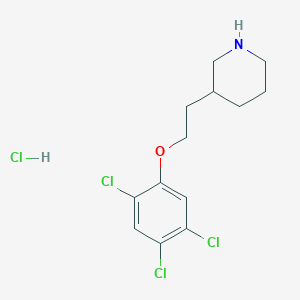

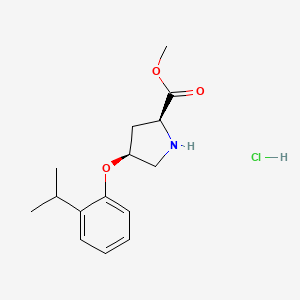

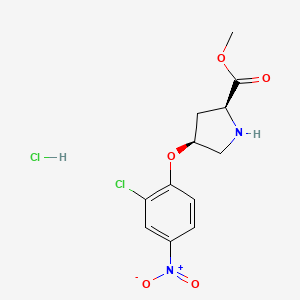

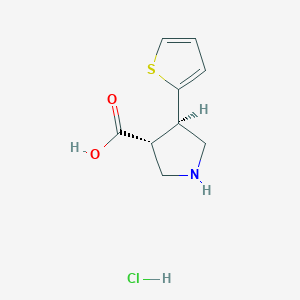

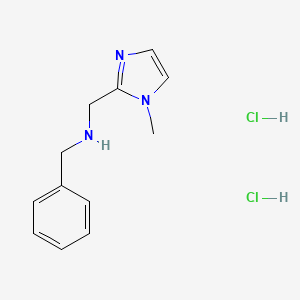

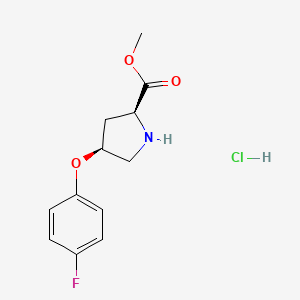

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)

![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)

![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)

![4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456157.png)